2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile
Overview
Description
2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile is an organic compound with the molecular formula C11H6ClF6N It is characterized by the presence of a chloro group, a nitrile group, and two trifluoromethyl groups attached to a phenyl ring
Mechanism of Action
Target of Action
The compound is likely to interact with benzylic positions . These positions are often involved in various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The mode of action of 2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile involves interactions at the benzylic position . This compound may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific reaction conditions and the presence of other reactants .
Biochemical Pathways
Given its potential to interact at the benzylic position, it may influence pathways involving benzylic compounds .
Result of Action
Its potential to interact at the benzylic position suggests it could influence the structure and function of molecules containing this functional group .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other reactants, temperature, and pH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile typically involves the reaction of 3,5-di(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of primary amines.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Scientific Research Applications
2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3,5-Di(trifluoromethyl)benzyl chloride
- 2-Chloro-3-(trifluoromethyl)benzonitrile
Uniqueness
2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile is unique due to the presence of two trifluoromethyl groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The combination of chloro, nitrile, and trifluoromethyl groups provides a distinct set of properties that make this compound valuable for various applications in research and industry.
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF6N/c12-9(5-19)3-6-1-7(10(13,14)15)4-8(2-6)11(16,17)18/h1-2,4,9H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSSPTHCROWCMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF6N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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